Ferrocene, (1S)-1-(dimethylamino)ethyl-
Description
Discovery and Development History
The historical trajectory of (S)-(-)-N,N-dimethyl-1-ferrocenylethylamine is inextricably linked to the revolutionary discovery of ferrocene itself in 1951. The compound ferrocene was first synthesized independently by two research groups: Peter Pauson and Thomas Kealy at Duquesne University, and Samuel Miller and his colleagues at British Oxygen. The initial discovery occurred when Pauson and Kealy attempted to prepare fulvalene by oxidative dimerization of cyclopentadiene using cyclopentadienyl magnesium bromide and ferric chloride as an oxidizer. Instead of the expected product, they obtained a light orange powder of remarkable stability with the molecular formula Carbon10Hydrogen10Iron.
The development of chiral ferrocene derivatives, including N,N-dimethyl-1-ferrocenylethylamine, emerged as a natural progression from the fundamental understanding of ferrocene's structure and properties. The first synthesis of N,N-dimethyl-1-ferrocenylethylamine was reported in 1970 by Ugi and colleagues, marking a significant milestone in the development of chiral ferrocene chemistry. The compound, commonly referred to as Ugi's amine, was initially prepared as a racemic mixture through the conversion of 1-ferrocenylethanol to 1-ferrocenylchloroethane, followed by substitution with dimethylamine. The resolution of the racemic mixture was achieved through recrystallization of the tartrate salt, providing access to both enantiomers in enantiopure form.
The significance of this development cannot be overstated, as it represented the first systematic approach to creating chiral derivatives of ferrocene with well-defined stereochemical properties. The methodology developed by Ugi established the foundation for subsequent research into chiral ferrocene ligands and their applications in asymmetric synthesis. The evolution of synthetic methodologies for producing enantiomerically pure (S)-(-)-N,N-dimethyl-1-ferrocenylethylamine has continued to advance, with modern approaches utilizing enzymatic resolution and stereoselective synthesis techniques.
Position in Organometallic Chemistry
The discovery of ferrocene fundamentally transformed the landscape of organometallic chemistry, establishing an entirely new paradigm for understanding metal-carbon bonding. The revolutionary "sandwich" structure challenged existing bonding theories and necessitated the development of new theoretical frameworks to explain the stability and electronic properties of metallocene compounds. The application of molecular orbital theory, particularly the Dewar-Chatt-Duncanson model, provided a successful theoretical foundation for understanding the geometry and remarkable stability of ferrocene and its derivatives.
(S)-(-)-N,N-dimethyl-1-ferrocenylethylamine occupies a unique position within this broader context of organometallic chemistry as it combines the fundamental structural features of ferrocene with additional stereochemical complexity. The compound represents a sophisticated evolution from the parent ferrocene structure, incorporating both planar chirality inherent to substituted ferrocenes and point chirality at the carbon center bearing the dimethylamino group. This dual chirality makes the compound particularly valuable for applications requiring precise stereochemical control.
The electronic properties of ferrocene that make it exceptionally suitable as a ligand scaffold are preserved and enhanced in (S)-(-)-N,N-dimethyl-1-ferrocenylethylamine. The cyclopentadienyl rings carry a partial negative charge, conferring electron donor properties that facilitate coordination to metal centers. The reversible oxidation behavior of ferrocene around +0.4 volts versus saturated calomel electrode provides additional versatility in catalytic applications. These properties, combined with the compound's thermal stability up to 400°C and tolerance to light, oxygen, and moisture, establish it as an exceptionally robust platform for ligand design.
The position of (S)-(-)-N,N-dimethyl-1-ferrocenylethylamine in organometallic chemistry is further enhanced by its synthetic accessibility and ease of derivatization. The compound serves as a versatile starting material for the synthesis of more complex chiral ligand systems, including diphosphine-oxazoline ferrocenyl ligands and ferrocene-based phosphine ligands. The ability to introduce additional functional groups while maintaining the stereochemical integrity of the compound has made it a cornerstone in the development of sophisticated catalytic systems.
Evolution of Ferrocene-Based Chiral Compounds Research
The research trajectory of ferrocene-based chiral compounds has evolved dramatically since the initial discovery of ferrocene, progressing from fundamental structural studies to sophisticated applications in asymmetric catalysis and materials science. The early period of ferrocene chemistry, spanning the 1950s and 1960s, was primarily focused on understanding the basic structure and bonding of the parent compound. The recognition of ferrocene's potential as a scaffold for chiral ligands emerged in the late 1960s and early 1970s, coinciding with the growing interest in asymmetric synthesis.
The introduction of (S)-(-)-N,N-dimethyl-1-ferrocenylethylamine by Ugi in 1970 marked a pivotal moment in this evolution. This compound demonstrated for the first time that ferrocene derivatives could be systematically designed to incorporate multiple elements of chirality while maintaining the favorable electronic and structural properties of the parent metallocene. The success of Ugi's amine in promoting diastereoselective directed ortho-lithiation reactions illustrated the potential for ferrocene-based compounds to serve as effective chiral auxiliaries.
The subsequent decades witnessed an explosion of research activity focused on developing increasingly sophisticated ferrocene-based chiral ligands. The advantages of using ferrocene as a scaffold for chiral ligands became increasingly apparent, particularly the benefits associated with planar chirality, rigid bulkiness, and ease of derivatization. The concept of planar chirality in 1,2- and 1,1'-disubstituted ferrocene systems emerged as a central theme in ligand design, offering unique opportunities for creating highly enantioselective catalytic systems.
Modern research in ferrocene-based chiral compounds has expanded to encompass a wide range of applications beyond traditional asymmetric catalysis. The field now includes investigations into ferrocene derivatives for materials science applications, medicinal chemistry, and electrochemical studies. The development of multi-ferrocene-based ligands represents a current frontier in this research area, where multiple ferrocene units are incorporated into single molecular frameworks to create highly sophisticated ligand systems.
| Research Period | Key Developments | Significant Compounds | Applications |
|---|---|---|---|
| 1950s-1960s | Discovery and structural elucidation of ferrocene | Ferrocene, simple derivatives | Fundamental studies |
| 1970s-1980s | Introduction of chiral ferrocene derivatives | Ugi's amine, early chiral ferrocenes | Chiral auxiliaries |
| 1990s-2000s | Systematic ligand design | Diphosphine ferrocenes, Josiphos ligands | Asymmetric catalysis |
| 2000s-Present | Multi-ferrocene systems and advanced applications | Multi-ferrocene ligands, ferrocene-based materials | Catalysis, materials science, medicinal chemistry |
The evolution of analytical and synthetic methodologies has paralleled the development of more complex ferrocene-based chiral compounds. Modern resolution techniques, including both chemical and enzymatic methods, have provided access to enantiomerically pure materials with unprecedented efficiency. The development of chromatographic methods for the separation of planar chiral ferrocenes has further enhanced the accessibility of these compounds for research and applications.
The current state of ferrocene-based chiral compounds research continues to build upon the foundational work established with compounds like (S)-(-)-N,N-dimethyl-1-ferrocenylethylamine. Contemporary research focuses on understanding the fundamental principles governing stereochemical induction in ferrocene-based systems and developing new applications that exploit the unique properties of these compounds. The field has evolved from simple structural studies to sophisticated investigations of electronic properties, stereochemical relationships, and practical applications in catalysis and materials science.
Properties
CAS No. |
31886-57-4 |
|---|---|
Molecular Formula |
C14H19FeN |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;(1S)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q2*-1;+2/t8-;;/m0../s1 |
InChI Key |
UNMQCGHIBZALKM-JZGIKJSDSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC(C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |
Synonyms |
(S)-(-)-[1-(DIMETHYLAMINO)ETHYL]FERROCENE; (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE; (S)-(-)-N,N-Dimethyl-1-ferroceneylethylamine; (S)-alpha-(N,N-Dimethylamino)ethylferrocene,; (S)-(-)-N N-DIMETHYL-1-FERROCENYL- &; Ferrocene, (1S)-1-(dimethylamino) |
Origin of Product |
United States |
Preparation Methods
Esterification of 1-Ferrocenylethanol
In the initial step, 1-ferrocenylethanol reacts with acetic anhydride in the presence of pyridine to form the corresponding acetate ester. This reaction typically proceeds at room temperature over 24 hours, yielding a yellow solid after vacuum concentration. The esterification serves to activate the hydroxyl group for subsequent displacement.
Substitution with Dimethylamine
The acetate intermediate is then treated with excess dimethylamine in methanol. This nucleophilic substitution replaces the acetyloxy group with a dimethylamino moiety, producing the free base of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine. The reaction achieves a 65.2% yield after purification via extraction and solvent evaporation. Key spectroscopic data include:
Hydrochloride Salt Formation
To enhance stability, the free base is often converted to its hydrochloride salt by treating with hydrochloric acid. Crystallization from dichloromethane-diethyl ether yields rac-N,N-Dimethyl-1-ferrocenylethylamine hydrochloride, characterized by a melting point of 145°C.
Diastereoselective Ortho-Lithiation and Functionalization
Ugi’s amine is renowned for enabling diastereoselective ortho-lithiation , a cornerstone in planar chiral ferrocene synthesis. The chiral dimethylamino group directs lithiation to the proximal cyclopentadienyl (Cp) ring, facilitating electrophilic substitutions with high stereocontrol.
Lithiation Conditions
Treatment of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine with n-butyllithium at -78°C generates a lithiated intermediate. The reaction’s stereochemical outcome arises from the amine’s spatial hindrance, which biases deprotonation to the less hindered ortho position.
Electrophilic Quenching
Quenching the lithiated species with electrophiles (e.g., aldehydes, halides) introduces substituents at the ortho position. For example, reaction with iodomethane yields (S,Rₚ)-1-dimethylamino-2-methylferrocene, a precursor to chiral phosphine ligands.
Structural Elucidation via X-Ray Crystallography
X-ray diffraction analysis of rac-N,N-Dimethyl-1-ferrocenylethylamine hydrochloride confirms its molecular architecture (Fig. 1). The crystal structure (orthorhombic, space group P2₁/c) reveals:
-
Fe–C bond lengths: 2.018–2.024 Å, consistent with ferrocene’s sandwich geometry.
-
Chiral center configuration: The ethylamine side chain adopts an (S)-configuration, while the Cp ring exhibits planar chirality (Rₚ or Sₚ).
This structural insight rationalizes the compound’s efficacy in asymmetric catalysis, as the chiral environment dictates substrate orientation during catalytic cycles.
Palladium-Catalyzed Asymmetric Synthesis
Recent advances employ palladium catalysis for enantioselective C–H functionalization of ferrocenes. Using Pd(0) complexes with chiral ligands like (R)-BINAP, researchers achieve intramolecular arylations with >99% enantiomeric excess (ee).
Reaction Mechanism
The process involves oxidative addition of Pd(0) into a C–H bond, followed by reductive elimination to form a new C–C bond. The chiral ligand induces asymmetry, favoring one planar enantiomer.
Applications
This method streamlines access to planar chiral ferrocenylpyridines and DMAP analogs, which serve as organocatalysts in asymmetric epoxide ring-opening reactions (up to 66% ee).
Industrial-Scale Synthesis and Optimization
Commercial suppliers like Sigma-Aldrich and TCI America optimize the synthesis for scalability:
Scientific Research Applications
Chiral Catalysis
Synthesis of Chiral Diferrocenylphosphine-Diamines
(S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine serves as a precursor in the synthesis of chiral diferrocenylphosphine-diamines. These compounds are significant in asymmetric catalysis, where they can facilitate reactions with high enantioselectivity. Research indicates that the incorporation of ferrocenyl moieties enhances the catalytic properties due to their unique electronic characteristics and steric effects .
Case Study: Diastereoselective Synthesis
A notable study demonstrated the efficient diastereoselective synthesis of chiral diferrocenylphosphine-diamines using (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine as a starting material. The resulting compounds exhibited promising catalytic activity in various asymmetric transformations, showcasing their utility in synthetic organic chemistry .
Electrochemical Applications
Model Chiral Probe
The compound has been employed as a model chiral probe to investigate the enantiodiscrimination ability of chiral ionic liquids through cyclic voltammetry. This application is pivotal for understanding chiral recognition processes, which are essential in fields such as drug development and environmental chemistry .
Case Study: Enantiodiscrimination Studies
In a specific study, researchers utilized (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine to assess the enantiodiscrimination capabilities of various chiral ionic liquids. The electrochemical behavior provided insights into the interactions between the ionic liquids and the chiral probe, contributing to the development of more effective separation techniques for enantiomers .
NMR Spectroscopy Applications
Structural Investigations
The compound has been investigated using solid-state deuterium NMR spectroscopy to elucidate its structural properties when intercalated within host materials like zirconium hydrogen phosphate. Such studies are crucial for understanding the molecular orientation and dynamics of ferrocenyl compounds in solid-state environments .
Case Study: Solid-State NMR Analysis
A detailed NMR study revealed that the ferrocenyl group maintains a specific orientation relative to the host layers, which influences its reactivity and interaction with other molecules. This information is invaluable for designing new materials with tailored properties for applications in sensors and catalysis .
Material Science
Development of Functional Materials
(S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine is also explored in the context of developing functional materials due to its unique electrochemical properties. Its ability to form stable complexes with metal ions makes it a candidate for creating novel materials with applications in electronics and nanotechnology .
Case Study: Ferrocenyl-Based Materials
Research has shown that incorporating (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine into polymer matrices can enhance their conductivity and stability, leading to improved performance in electronic devices. The ferrocene moiety contributes to redox activity, making these materials suitable for applications such as batteries and capacitors .
Mechanism of Action
The mechanism of action of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine involves its interaction with molecular targets through its chiral amine and ferrocene moieties. The ferrocene unit can participate in redox reactions, while the chiral amine can engage in stereoselective interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues with Aromatic Groups
N,N-Dimethyl-1-Phenylethylamine
- Structure : Replaces the ferrocenyl group with a phenyl ring.
- Properties : Lacks the redox-active ferrocene moiety, resulting in lower electrochemical utility. Optical activity ([α] values) is comparable but enantioselectivity in CV is significantly lower (~50–100 mV separation) .
- Applications : Primarily used as a precursor in organic synthesis rather than in enantioselective processes.
N,N-Dimethyl-1-(1-Naphthyl)ethylamine
- Structure : Substitutes ferrocene with a bulkier naphthyl group.
- Properties : Increased steric hindrance reduces electrochemical reversibility. Enantioselectivity is moderate (150–200 mV separation) but inferior to the ferrocenyl analogue .
- Applications: Limited to non-redox-active chiral templates.
Ferrocene-Containing Analogues
(R)-(+)-N,N-Dimethyl-1-Ferrocenylethylamine
- Structure : Enantiomer of the (S)-form.
- Properties : Identical physical properties (boiling point: 120–121 °C, density: 1.222 g/mL) but opposite optical rotation ([α]20/D +13° vs. -13° for the (S)-form) .
- Applications : Used in tandem with the (S)-form for chiral resolution studies.
(S)-N,N-Dimethyl-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethylamine (PPFA)
- Structure: Incorporates a diphenylphosphino group on the ferrocene ring.
- Properties : Higher molecular weight (441.33 vs. 257.15) and enhanced catalytic activity due to phosphine ligands. Melting point: 141–143 °C .
- Applications : Superior ligand in asymmetric hydrogenation, offering higher enantiomeric excess (e.e. >95%) compared to the parent (S)-ferrocenylethylamine .
Non-Ferrocene Chiral Amines
(S)-(-)-N,α-Dimethylbenzylamine
- Structure : Benzylamine derivative without a metal center.
- Enantioselectivity in electrochemical assays is negligible .
- Applications: Limited to non-catalytic roles, such as chiral auxiliaries.
Comparative Data Table
| Compound | Molecular Weight | Optical Rotation ([α]20/D) | CV Peak Separation (mV) | Key Applications |
|---|---|---|---|---|
| (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine | 257.15 | -13° (ethanol) | 270 | Asymmetric catalysis, chiral sensing |
| (R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine | 257.15 | +13° (ethanol) | 270 | Chiral resolution studies |
| N,N-Dimethyl-1-phenylethylamine | 163.23 | ±56° (neat) | ~50–100 | Organic synthesis intermediates |
| (S)-PPFA | 441.33 | +102° (CH2Cl2) | N/A | Asymmetric hydrogenation catalysts |
Stability and Reactivity
- Racemization Sensitivity: The (S)-ferrocenyl compound undergoes racemization under radical conditions (thiols + AIBN), reducing enantiopurity to 12% e.e. in optimized setups . Non-ferrocene analogues (e.g., N,N-Dimethyl-2-phenethylamine) show greater stability but lack enantioselective utility .
- Thermal Stability : Ferrocene derivatives exhibit superior thermal resilience (decomposition >230 °F) compared to purely organic amines .
Commercial Availability and Purity
Biological Activity
(S)-(-)-N,N-Dimethyl-1-ferrocenyethylamine is a chiral organometallic compound that belongs to the ferrocene family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its anticancer, antimicrobial, and antimalarial properties. The unique structure of ferrocene, characterized by an iron atom sandwiched between two cyclopentadienyl rings, contributes to its stability and redox activity, making it a suitable candidate for drug development.
The biological activity of ferrocene derivatives, including (S)-(-)-N,N-dimethyl-1-ferrocenyethylamine, is primarily attributed to their ability to undergo redox reactions. The oxidation of ferrocene to its ferricenium ion plays a crucial role in various biological processes. This oxidation can facilitate electron transfer reactions that are vital for cellular metabolism and can lead to the generation of reactive oxygen species (ROS), which are implicated in cancer cell apoptosis and the inhibition of tumor growth .
Anticancer Activity
Research has demonstrated that (S)-(-)-N,N-dimethyl-1-ferrocenyethylamine exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The compound's mechanism involves the generation of ROS, which can cause oxidative stress leading to DNA damage and subsequent cell death .
Table 1: Anticancer Activity of (S)-(-)-N,N-Dimethyl-1-Ferrocenyethylamine
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.87 | Induction of apoptosis via ROS generation |
| A-549 | 1.04 | DNA damage through oxidative stress |
| PC-3 | 0.05 | Cell cycle arrest in S-phase |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies indicate that (S)-(-)-N,N-dimethyl-1-ferrocenyethylamine can inhibit the growth of both bacterial and fungal strains, making it a promising candidate for developing new antimicrobial agents .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 4 μg/mL | Bactericidal |
| Escherichia coli | 8 μg/mL | Bacteriostatic |
| Candida albicans | 2 μg/mL | Fungicidal |
Antimalarial Activity
Ferrocene derivatives have also been explored for their antimalarial activity. The incorporation of ferrocene into known antimalarial scaffolds has resulted in compounds with enhanced efficacy against Plasmodium falciparum, the causative agent of malaria. The mechanisms involve interference with the parasite's metabolic pathways and induction of oxidative stress within the parasite .
Case Studies
Recent studies have highlighted the potential of (S)-(-)-N,N-dimethyl-1-ferrocenyethylamine in preclinical models:
- In vitro Studies : A study assessed the cytotoxicity of this compound against several cancer cell lines, demonstrating a dose-dependent response with significant apoptotic effects at lower concentrations.
- In vivo Models : Animal studies have shown that administration of (S)-(-)-N,N-dimethyl-1-ferrocenyethylamine leads to reduced tumor growth in xenograft models, supporting its potential as an effective anticancer agent.
- Combination Therapy : Research indicates that combining this ferrocene derivative with existing chemotherapeutics may enhance therapeutic outcomes while reducing side effects typically associated with conventional cancer treatments .
Q & A
Q. Case Study :
- In asymmetric electrochemical reactions, the compound facilitates cation exchange with enantioselectivity >80% for (S)-carvone .
Advanced: How to resolve contradictions in reported enantioselectivity data across studies?
Answer:
Contradictions often arise from:
- Reaction Conditions : Temperature, solvent polarity, and catalyst loading significantly impact e.e.%. For example, higher AIBN concentrations may accelerate racemization, reducing e.e.% .
- Analytical Methods : Ensure consistent use of chiral stationary phases (e.g., oligo-(S)-chiral tubes ) and calibration standards.
Q. Resolution Strategy :
Reproduce Key Experiments : Control variables (e.g., molar ratios, solvent purity).
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions.
Mechanistic Studies : Probe intermediates via in-situ FTIR or EPR to validate proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
